(3-Chloroisoquinolin-5-yl)boronic acid

Description

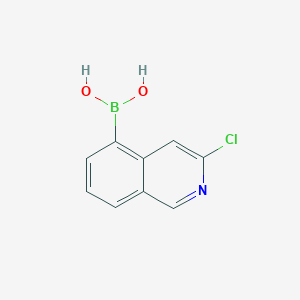

(3-Chloroisoquinolin-5-yl)boronic acid (CAS: 1429665-44-0) is a heterocyclic boronic acid derivative featuring an isoquinoline scaffold substituted with a chlorine atom at position 3 and a boronic acid group at position 3. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . Its structural uniqueness positions it as a candidate for targeted drug design, particularly in oncology and enzymology, where boronic acids are known to inhibit proteasomes and histone deacetylases (HDACs) .

Properties

IUPAC Name |

(3-chloroisoquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-7-6(5-12-9)2-1-3-8(7)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUXOTRTPAXPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(N=CC2=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Chloroisoquinolin-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a boronic acid functional group attached to an isoquinoline ring. The presence of the chlorine atom at the 3-position is significant for its biological activity. Its molecular formula is with a molecular weight of approximately 202.42 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound, particularly against prostate cancer cell lines. For instance, compounds containing boronic acids have been shown to exhibit anti-proliferative effects against various cancer cell lines, including LAPC-4 and PC-3, which are androgen-dependent and independent prostate cancer cells, respectively .

Key Findings:

- IC50 Values : The compound demonstrated varying IC50 values across different cell lines:

Structure-Activity Relationship (SAR):

The effectiveness of this compound can be attributed to:

- The position of substituents on the isoquinoline ring.

- The presence of the boronic acid moiety acting as a bioisostere for other functional groups that typically interact with biological targets .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, particularly proteases and serine hydrolases. The mechanism often involves reversible covalent binding to the active site of these enzymes.

Enzyme Activity Studies:

- Butyrylcholinesterase Inhibition : Studies indicate that this compound exhibits moderate inhibition against butyrylcholinesterase, with an IC50 value suggesting potential applications in neurodegenerative diseases where cholinesterase activity is altered .

- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has demonstrated effectiveness against several bacterial strains, including Escherichia coli, which is critical for developing new antibacterial agents amid rising antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of boronic acid derivatives, including this compound. These studies highlight its potential in various applications:

| Study | Activity | IC50 Value | Cell Line/Target |

|---|---|---|---|

| Study 1 | Anti-proliferative | LAPC-4: Low | Prostate Cancer |

| Study 2 | Enzyme inhibition | Butyrylcholinesterase: Moderate | Neurodegenerative Targets |

| Study 3 | Antioxidant | DPPH scavenging: Low | General Antioxidant Activity |

| Study 4 | Antibacterial | E. coli: Effective | Bacterial Infections |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The introduction of boronic acids into drug design has shown promising results in enhancing selectivity and efficacy against cancer cells. The compound (3-Chloroisoquinolin-5-yl)boronic acid can potentially serve as a scaffold for developing novel anticancer agents by modifying its structure to improve biological activity. Boronic acids are known to interact with biological targets, such as proteasomes and enzymes involved in cancer progression, thus offering a pathway for creating targeted therapies .

1.2 Antibacterial Properties

Research indicates that boronic acid derivatives exhibit antibacterial activity by acting as β-lactamase inhibitors. The structural characteristics of this compound may allow it to bind effectively to the active sites of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This interaction could enhance the efficacy of existing antibiotics against resistant bacterial strains .

1.3 Role in Drug Design

The compound can be utilized in the design of new drugs targeting specific receptors or pathways involved in diseases such as prostate cancer. For instance, the replacement of less effective functional groups with boronic acids has been shown to improve the selectivity and potency of inhibitors against specific cellular mechanisms .

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound can participate in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is widely used for constructing complex organic molecules and pharmaceuticals, making this boronic acid derivative a valuable building block in synthetic chemistry .

2.2 Synthesis of Complex Molecules

The compound can also serve as an intermediate in the synthesis of various bioactive molecules, including those used in imaging techniques like positron emission tomography (PET). Its ability to form stable complexes with transition metals facilitates the creation of diverse chemical entities essential for drug development .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via similarity metrics (e.g., Tanimoto coefficients), include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Structural Similarity | Key Differences |

|---|---|---|---|---|---|

| (3-Chloroisoquinolin-5-yl)boronic acid | 1429665-44-0 | C₉H₆BClNO₂ | 3-Cl, 5-BA | Reference (1.00) | — |

| Isoquinolin-5-ylboronic acid | 721401-43-0 | C₉H₇BNO₂ | 5-BA | 0.97 | Absence of Cl at position 3 |

| (1-Chloroisoquinolin-4-yl)boronic acid | 848841-48-5 | C₉H₆BClNO₂ | 1-Cl, 4-BA | 0.73 | Cl and BA positions reversed |

| (3-Chloroisoquinolin-6-yl)boronic acid | 1800483-72-0 | C₉H₆BClNO₂ | 3-Cl, 6-BA | 0.98 | BA shifted to position 6 |

| 3-Methylisoquinolin-5-ylboronic acid | 1429664-97-0 | C₁₀H₁₀BNO₂ | 3-CH₃, 5-BA | 0.96 | CH₃ (electron-donating) vs. Cl |

Notes:

- Positional isomerism (e.g., BA at 5 vs. 6) affects electronic distribution and steric hindrance, influencing reactivity .

- Substituent effects : Chlorine’s electron-withdrawing nature lowers the boronic acid’s pKa compared to methyl-substituted analogs, enhancing its reactivity at physiological pH .

Physicochemical Properties

- pKa and Reactivity: Boronic acids with electron-withdrawing groups (e.g., Cl) exhibit lower pKa values, increasing their tendency to form boronate esters with diols under neutral conditions. For example, 3-AcPBA (pKa ~8.2) and 4-MCPBA (pKa ~7.8) are less reactive at physiological pH (7.4) than this compound, which is predicted to have a pKa closer to 7.0 due to the Cl substituent .

- Stability: Chlorinated boronic acids may exhibit slower hydrolysis rates compared to nitro- or cyano-substituted analogs, as seen in studies of 4-nitrophenyl boronic acid, which rapidly converts to phenol under oxidative conditions .

Preparation Methods

Key Features:

- Catalyst system: Pd(OAc)2 or Pd2(dba)3 combined with phosphine ligands such as XPhos.

- Base: Potassium acetate (KOAc) or similar mild bases.

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Temperature: Moderate heating (~80-100°C).

- Reaction time: Several hours (typically 12-24 h).

This method has been demonstrated for structurally complex chloroquinolines and isoquinolines, yielding borylated products that can be converted into boronic acids.

Research Findings:

- A study focusing on chloroquinolines showed that Pd(OAc)2 with XPhos and KOAc in dioxane efficiently catalyzed the borylation to give moderate to good yields of borylated quinoline derivatives.

- Although direct examples on 3-chloroisoquinolin-5-yl derivatives are limited, the methodology is applicable given the structural similarity and reactivity of isoquinoline halides.

- The borylated intermediates (boronate esters) can be hydrolyzed to the corresponding boronic acids using silica gel in ethyl acetate/water or by treatment with potassium hydrogen fluoride (KHF2) followed by hydrolysis.

Preparation via Boronate Ester Intermediates and Subsequent Hydrolysis

The borylation reaction typically yields boronate esters such as pinacol boronate esters, which are stable and isolable intermediates. These can be converted into boronic acids by:

- Hydrolysis with silica gel in aqueous organic solvents , which gently removes the pinacol protecting group.

- Conversion to trifluoroborate salts using KHF2, followed by hydrolysis to boronic acids.

This two-step process ensures higher purity and yield of the final boronic acid.

Alternative Synthetic Routes: Functional Group Transformations

While direct borylation is the most common, alternative methods include:

- Lithiation followed by borylation: Directed ortho-lithiation of isoquinoline derivatives followed by quenching with trialkyl borates. This method requires careful control of reaction conditions to avoid side reactions.

- Use of sulfur oxychloride and tert-butoxycarbonyl protecting groups: Although primarily reported for phenylboronic acids, similar strategies could be adapted for isoquinoline derivatives to introduce boronic acid functionality with protecting groups that facilitate purification and stability.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed borylation | Pd(OAc)2, XPhos, KOAc, B2(pin)2, dioxane, 80-100°C | Mild conditions, good yields | Requires expensive catalysts |

| Hydrolysis of boronate esters | Silica gel, ethyl acetate/water or KHF2 followed by hydrolysis | Stable intermediates, high purity | Additional steps after borylation |

| Directed lithiation + borylation | n-BuLi or similar base, trialkyl borates | Direct installation of boronic acid | Sensitive to moisture, harsh conditions |

| Sulfur oxychloride method | Sulfur oxychloride, tert-butoxycarbonyl alkoxides | One-pot synthesis (phenylboronic acid example) | Not directly reported for isoquinolines |

Detailed Research Findings and Reaction Optimization

- Catalyst Screening: Pd(OAc)2 outperforms Pd2(dba)3 in borylation of chloroquinolines, giving yields up to 60% under optimized conditions with XPhos ligand.

- Base Effects: KOAc is preferred for mild basicity, avoiding decomposition of sensitive isoquinoline substrates.

- Temperature and Time: Elevated temperatures (~80-100°C) and prolonged reaction times (12-24 h) are necessary to achieve satisfactory conversions.

- Substrate Scope: Electron-donating and electron-withdrawing substituents on the isoquinoline ring are tolerated, though steric hindrance at the 3-position (chlorine site) may affect yield.

- Post-Borylation Transformations: Conversion of pinacol boronate esters to boronic acids proceeds in moderate to good yields (50-75%) using hydrolysis or fluoroborate intermediates.

Q & A

Advanced Research Question

- Kinetic Control : Use stopped-flow fluorescence to measure kon/koff under pseudo-first-order conditions. For example, monitor fluorescence quenching upon rapid mixing with excess diol .

- Thermodynamic Control : Conduct equilibrium dialysis or ITC to determine binding constants (Kd) at varying temperatures.

- Compete with a high-affinity diol (e.g., D-fructose) to displace lower-affinity binders, revealing kinetic bottlenecks .

- Apply photoresponsive azobenzene-boronic acid analogs (if synthesized) to dynamically modulate binding affinity with light, isolating kinetic contributions .

What computational tools are recommended for predicting the binding modes of this compound with biological targets?

Advanced Research Question

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with diol-containing proteins (e.g., lectins, proteases). Include explicit water molecules to simulate boronate ester formation .

- MD Simulations : Run GROMACS or AMBER trajectories to assess complex stability and residence time under physiological conditions.

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study the covalent binding mechanism at the boron-diol interface .

- Validate predictions with mutagenesis (e.g., Thr1Oγ in proteasomes) or X-ray crystallography of co-crystalized complexes .

How does the stability of this compound in aqueous buffers impact its application in long-term biological assays?

Basic Research Question

Boronic acids hydrolyze in water to form borate esters, which can precipitate or degrade. Mitigation strategies include:

- Buffer Selection : Use phosphate-free buffers (e.g., HEPES) to avoid borophosphate adducts.

- pH Control : Maintain pH < 8.5 to minimize boronate deprotonation and self-condensation .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2/Ar) and reconstitute fresh before use.

- Stability Monitoring : Track degradation via ¹H NMR (boron peak shifts) or HPLC-MS over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.